molecular formula C23H18N2O4 B3016932 4-{4-[(4-Methyl-2-phenylpiperazin-1-yl)carbonyl]phenyl}-6-piperidin-1-ylpyrimidine CAS No. 1029776-30-4

4-{4-[(4-Methyl-2-phenylpiperazin-1-yl)carbonyl]phenyl}-6-piperidin-1-ylpyrimidine

Cat. No. B3016932
CAS RN: 1029776-30-4
M. Wt: 386.407
InChI Key: JKGDWYLQTBOGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of piperazine . Piperazine derivatives have been found to be useful as antifungal and antibacterial agents . They belong to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease (AD) . The yield was reported to be 57% .


Molecular Structure Analysis

The molecular structure of this compound involves various functional groups. The IR ranges for different functional groups have been reported as follows: N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .


Chemical Reactions Analysis

The chemical reactions of this compound could involve interactions with various enzymes. For example, a similar compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivative, exhibited inhibitory activity against acetylcholinesterase (AChE) with an IC50 of 0.90 μM .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 162–165 °C .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .

Mode of Action

The compound interacts with AChE, inhibiting its activity . It exhibits potent inhibitory activity against AChE, with an IC50 of 0.90 μM, indicating that it is a selective AChE inhibitor . The mechanism of inhibition against AChE is analyzed to be a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .

Biochemical Pathways

The compound affects the cholinergic neurotransmission pathway by inhibiting AChE . This inhibition prevents the breakdown of ACh, a neurotransmitter that plays an important role in learning and memory . As a result, the concentration of ACh in the synaptic cleft is increased, enhancing cholinergic neurotransmission .

Result of Action

The inhibition of AChE leads to an increase in the concentration of ACh in the synaptic cleft . This can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of cholinergic neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, conditions such as temperature and pH could potentially affect the compound’s stability and activity. Furthermore, the compound could potentially yield toxic fumes of NOx when exposed to heat or flame . Therefore, careful handling and storage of the compound are necessary to ensure its efficacy and safety.

properties

IUPAC Name

pyridin-3-ylmethyl 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-28-18-10-8-17(9-11-18)25-14-21(19-6-2-3-7-20(19)22(25)26)23(27)29-15-16-5-4-12-24-13-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGDWYLQTBOGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[(4-Methyl-2-phenylpiperazin-1-yl)carbonyl]phenyl}-6-piperidin-1-ylpyrimidine

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